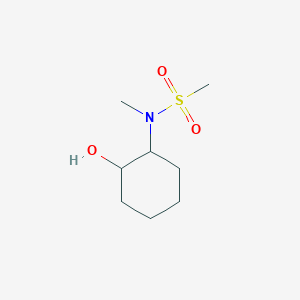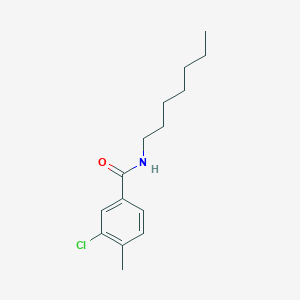![molecular formula C16H13ClN4O B4616157 6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4616157.png)
6-(3-chlorophenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves cyclization reactions of suitable precursors. For instance, the cyclization of 2-hydrazinoquinazolin-4-ones with various one-carbon donors has been a common approach for synthesizing a series of triazoloquinazoline derivatives with potential H1-antihistaminic activity. This process can yield compounds with varying substitutions, which may influence their biological activities and physical-chemical properties (Alagarsamy et al., 2008).
Molecular Structure Analysis
The structural analysis of triazoloquinazolines often involves spectroscopic methods such as IR, 1H-NMR, mass spectral data, and X-ray crystallography. These techniques help in confirming the molecular structure, including the positions of substituents and the overall molecular conformation. For example, a study synthesized and characterized novel triazoloquinazoline derivatives and evaluated their H1-antihistaminic activity, utilizing IR, 1H-NMR, and mass spectrometry for structural elucidation (Gobinath et al., 2015).
Chemical Reactions and Properties
Triazoloquinazolines participate in various chemical reactions, reflecting their chemical properties. Their reactivity can include nucleophilic substitution reactions, which are often used to introduce different substituents into the triazoloquinazoline core. This capability allows for the generation of a diverse array of compounds from a common precursor, enabling the exploration of structure-activity relationships (Shaabani et al., 2006).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity :
- Chern et al. (1988) demonstrated the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide, exploring the chemical reactivity of related compounds (Chern et al., 1988).
Antihistaminic Activity :
- Gobinath et al. (2015) synthesized a series of triazolo quinazolin-5(4H)-ones and evaluated their H1-antihistaminic activity, finding that some compounds showed comparable potency to chlorpheniramine maleate (Gobinath et al., 2015).
- Alagarsamy et al. (2008) also synthesized similar compounds and tested them for H1-antihistaminic activity, noting significant protective effects against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2008).
Anticancer Activity :
- Pokhodylo et al. (2020) explored the anticancer potential of triazoloquinazolinones, demonstrating selective influence on various cancer cell lines, including ovarian and lung cancer cells (Pokhodylo et al., 2020).
- Reddy et al. (2015) investigated a series of triazoloquinazolin-7-amine derivatives for their anticancer activity against human neuroblastoma and colon carcinoma cell lines, observing significant cytotoxicity in some compounds (Reddy et al., 2015).
Antihypertensive Activity :
- Alagarsamy and Pathak (2007) synthesized triazoloquinazolin-9-ones and evaluated their antihypertensive activity in rats, finding one compound with greater efficacy than the standard prazocin (Alagarsamy & Pathak, 2007).
Antimicrobial Activity :
- Pandey et al. (2009) conducted antimicrobial studies on novel quinazolinones fused with triazole and other rings, demonstrating significant antibacterial and antifungal activities (Pandey et al., 2009).
Antioxidant Activity :
- Sompalle and Roopan (2016) synthesized dihydrotriazoloquinazolinones and evaluated their antioxidant activity, finding moderate efficacy when compared to standard antioxidants (Sompalle & Roopan, 2016).
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-9-18-16-19-14-6-11(10-3-2-4-12(17)5-10)7-15(22)13(14)8-21(16)20-9/h2-5,8,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARKCSJSOLJWAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4616079.png)
![methyl 4-(5-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4616083.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4616089.png)



![2-chloro-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B4616136.png)
![3-[(3,4-dichlorobenzyl)thio]-5-[(2,3-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4616138.png)
![2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}ethanol](/img/structure/B4616144.png)
![methyl 2-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4616148.png)
![N-[4-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4616155.png)
![N-(2-furylmethyl)-2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B4616160.png)
![3-(2-phenylethyl)-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B4616168.png)
